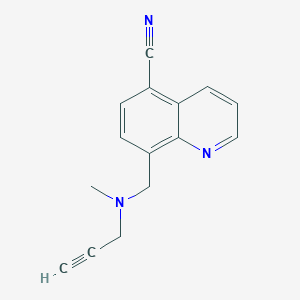

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile

Description

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science

Properties

CAS No. |

89159-89-7 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

8-[[methyl(prop-2-ynyl)amino]methyl]quinoline-5-carbonitrile |

InChI |

InChI=1S/C15H13N3/c1-3-9-18(2)11-13-7-6-12(10-16)14-5-4-8-17-15(13)14/h1,4-8H,9,11H2,2H3 |

InChI Key |

RARIYIHUQUPUSY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#C)CC1=C2C(=C(C=C1)C#N)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile typically involves the reaction of N-propargyl aniline derivatives with quinoline-5-carbonitrile under specific conditions. One common method employs tin and indium chlorides as catalysts. The reaction can be conducted under aerobic conditions using stannic chloride or indium (III) chloride, which facilitates the cyclization process . Another approach involves the use of stannous chloride dihydrate in ethanol, which has been shown to yield the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the propargyl group, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the propargyl group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties. These derivatives are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Quinoline derivatives, including 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile, have been extensively studied for their anticancer properties. Research indicates that quinoline compounds can inhibit the activity of specific kinases involved in cancer progression. For instance, quinoxaline compounds have been identified as inhibitors of type III receptor tyrosine kinases, which are implicated in various cancers .

2. Alzheimer’s Disease Treatment

Recent studies have highlighted the potential of aminoquinoline derivatives as multifunctional agents for treating Alzheimer’s disease. For example, hybrids of 8-aminoquinoline and melatonin have shown promising results in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s pathology. These compounds not only inhibit enzyme activity related to Alzheimer's but also exhibit low cytotoxicity and neuroprotective effects against glutamate-induced toxicity . The ability to chelate metal ions like copper enhances their therapeutic profile, making them suitable candidates for further development .

3. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Studies have demonstrated that certain modifications to the quinoline structure can enhance antibacterial and antifungal properties. The incorporation of a methylprop-2-ynyl group has been linked to increased activity against various pathogens, suggesting a pathway for developing new antimicrobial agents .

4. Anti-inflammatory Effects

Research indicates that quinoline derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The structural features of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile may contribute to its ability to modulate inflammatory pathways effectively .

Summary of Findings

Case Studies

- Alzheimer’s Disease Research : A study on 8-aminoquinoline-melatonin hybrids demonstrated significant inhibition of amyloid-beta aggregation and showed protective effects against neurotoxicity, indicating a multi-target approach to Alzheimer's treatment .

- Kinase Inhibition : Research into quinoxaline compounds revealed their effectiveness as kinase inhibitors, suggesting that similar structures like 8-((Methyl(prop-2-yn-1-yamino)methyl)quinoline-5-carbonitrile could be explored for similar therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function. This interaction often involves binding to the active site of the target molecule, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile include other quinoline derivatives such as:

- Quinoline-8-amines

- Methylquinoxalines

- Pyrazoloquinolines

Uniqueness

What sets 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile apart from these similar compounds is its unique propargyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound in both research and industrial applications .

Biological Activity

8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile, also known as VAR-10300, is a quinoline-based compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the molecular formula and a molecular weight of 237.28 g/mol. Its structure features a quinoline ring substituted with a carbonitrile group and a propynylamine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3 |

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | 8-((Methyl(prop-2-yn-1-yl)amino)methyl)quinoline-5-carbonitrile |

| CAS Number | 13152203 |

The biological activity of VAR-10300 is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. This inhibition can lead to hypomethylation of DNA, potentially reversing aberrant gene silencing associated with cancer .

- Antimicrobial Activity : Studies have demonstrated that VAR-10300 exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective action against various strains .

- Neuroprotective Effects : As an iron chelator and monoamine oxidase inhibitor, VAR-10300 has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antimicrobial Activity

Research indicates that VAR-10300 displays considerable antibacterial activity against several pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that VAR-10300 could be further developed as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that VAR-10300 can induce apoptosis in cancer cell lines through the activation of p53 pathways, highlighting its potential as an anticancer therapeutic agent .

Case Studies

- Study on DNA Methylation : A study characterized quinoline-based analogs, including VAR-10300, demonstrating their ability to intercalate into DNA and inhibit DNMTs effectively. This study found that compounds similar to VAR-10300 exhibited low micromolar potency against human DNMT1, suggesting potential applications in cancer treatment .

- Neuroprotective Research : Investigations into the neuroprotective effects of VAR-10300 revealed its dual role in inhibiting monoamine oxidase and chelating iron, which may help mitigate oxidative stress in neurodegenerative conditions.

Q & A

Q. What safety protocols are essential during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.